2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
Description
Properties
IUPAC Name |
2-methoxy-4-(oxan-4-yloxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-12-8-10(2-3-11(12)13)16-9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPHLKCWHGMWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexadiene.
Attachment to Aniline: The final step involves the nucleophilic substitution reaction where the methoxylated tetrahydropyran is reacted with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the aniline moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted anilines and ethers.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline serves as a valuable intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation, makes it a versatile building block in synthetic chemistry.
Biology
Research has indicated that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies show that derivatives of aniline can exhibit varying degrees of antimicrobial activity. The presence of the tetrahydro-pyran group enhances the lipophilicity and membrane permeability of the compound, potentially improving its effectiveness against bacterial strains.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may reduce oxidative stress in cells.
Medicine
The compound is being explored for its potential therapeutic applications:
- Drug Development : It may serve as a pharmacophore in medicinal chemistry for developing new drugs targeting specific diseases.
- Antidiabetic Properties : Related compounds have been studied for their ability to inhibit the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various aniline derivatives, including 2-Methoxy-4-((tetrahydro-2H-pyran-4-yloxy)aniline), evaluated their effectiveness against common bacterial strains such as E. coli and S. aureus. The results indicated that the compound exhibited notable antibacterial activity, particularly at higher concentrations.
Case Study 2: Antioxidant Mechanism Exploration
Research investigating the antioxidant properties of similar compounds revealed that 2-Methoxy-4-((tetrahydro-2H-pyran-4-yloxy)aniline could scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases.
Table 1: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antioxidant Activity | Antidiabetic Potential |
|---|---|---|---|
| 2-Methoxy-4-((tetrahydro-2H-pyran-4-yloxy)aniline | Moderate | High | Potential |
| Related Aniline Derivative A | High | Moderate | Low |
| Related Aniline Derivative B | Low | High | Moderate |
Table 2: Chemical Reaction Pathways
| Reaction Type | Description | Example Conditions |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Base-catalyzed in DMF |
| Oxidation | Formation of quinone derivatives | KMnO₄ or CrO₃ as oxidizing agents |
| Reduction | Conversion of nitro groups to amino groups | NaBH₄ or H₂ with Pd/C catalyst |
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with various molecular targets. The methoxy and tetrahydropyran groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzymatic activity and signaling pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent (Position 4) | Molecular Formula | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline | Tetrahydro-2H-pyran-4-yloxy | C₁₂H₁₇NO₃ | 223.27 | Potential kinase inhibition scaffold | [1], [8] |
| 2-Methoxy-4-morpholinoaniline | Morpholino | C₁₁H₁₆N₂O₂ | 208.26 | LRRK2 inhibition | [1], [12] |
| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 4-Methylpiperazinyl | C₁₂H₁₉N₃O | 221.30 | Kinase inhibitor; improved solubility | [1], [13] |
| 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline | Sulfatoethylsulfonyl | C₉H₁₂N₂O₆S₂ | 308.33 | Environmental toxicity (fish LC₅₀ = 54.22 mg/L) | [7] |
| 2-Methoxy-4-(4-methylthiazol-2-yl)aniline | 4-Methylthiazolyl | C₁₁H₁₂N₂OS | 220.29 | Aromatic interactions (thiazole ring) | [18] |
| 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline | Tetrahydro-2H-pyran-4-yloxy (3-fluoro) | C₁₁H₁₄FNO₂ | 211.23 | Enhanced metabolic stability | [17] |
Functional Group Impact on Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy and Tetrahydropyranyloxy Groups : The methoxy group at position 2 and the ether-linked tetrahydropyran at position 4 are electron-donating, enhancing the electron density of the aromatic ring. This favors interactions with electrophilic targets, such as kinase active sites .
- However, it also correlates with environmental hazards, including toxicity to aquatic organisms (algae EC₅₀ = 3.02 mg/L) .
Steric and Solubility Effects
- Tetrahydropyran vs. Morpholino/Piperazinyl: The tetrahydropyran group introduces steric hindrance but lacks basic nitrogen atoms, reducing solubility in aqueous media. In contrast, morpholino and piperazinyl groups contain tertiary amines, improving water solubility and enabling salt formation (e.g., trihydrochloride derivatives) .
- Thiazole Ring : The 4-methylthiazol-2-yl substituent adds planar aromaticity, facilitating π-π stacking in protein binding pockets, which is absent in tetrahydropyran-based analogues .
Biological Activity
2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₁₇NO₃
- Molecular Weight : 223.27 g/mol
- CAS Number : 1097921-23-7
The structure consists of an aniline group substituted with a methoxy group at the 2-position and a tetrahydro-2H-pyran moiety at the 4-position. This configuration may contribute to its reactivity and biological properties, particularly through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of aniline and pyran rings have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of structurally related compounds:
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MiaPaCa2 | 1.32 | Induces apoptosis |
| Compound B | HepG2 | 5.89 | EGFR inhibition |
| Compound C | A431 | 2.06 | Tyrosine kinase inhibition |
These findings suggest that similar structural motifs may enhance cytotoxicity through mechanisms such as apoptosis induction and enzyme inhibition.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as tyrosine kinases.
- Apoptosis Induction : It could trigger programmed cell death in tumor cells, enhancing its anticancer efficacy.
- Interaction with Biomolecules : The unique structure allows for potential binding to various receptors or enzymes, modulating their activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the aniline or tetrahydro-pyran moieties can significantly impact potency and selectivity. For example:
- Substituents at specific positions on the aniline ring can enhance binding affinity to target proteins.
- Variations in the tetrahydro-pyran structure may influence solubility and bioavailability.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antitumor Agents : A study published in Bioorganic & Medicinal Chemistry demonstrated that analogs with similar structural features exhibited significant tumor cell growth inhibition, with ED₅₀ values ranging from 0.059 to 0.090 μM across various cell lines .
- Cytotoxicity Analysis : Research employing MTT assays indicated that certain derivatives showed enhanced viability reduction in cancer cells, underscoring the importance of structural modifications for improving efficacy .
- Mechanistic Insights : Investigations into enzyme interactions revealed that certain derivatives effectively inhibited EGFR mutations, suggesting a targeted approach for treating resistant cancer types .
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, introducing the tetrahydropyranyloxy group to a methoxy-substituted aniline precursor requires careful selection of activating agents (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Evidence from structurally similar compounds (e.g., 2-(Tetrahydropyran-4-yloxy)aniline) suggests yields improve under inert atmospheres (N₂/Ar) at 60–80°C . Optimization of stoichiometry and reaction time (typically 12–24 hrs) is critical to minimize byproducts like over-alkylation or oxidation.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the substitution pattern on the aniline ring and tetrahydropyran moiety. For instance, the methoxy group appears as a singlet near δ 3.8 ppm, while tetrahydropyran protons show distinct splitting patterns (e.g., δ 3.5–4.0 ppm for oxy-methylene groups) .
- Mass Spectrometry (HRMS) : Accurate mass measurement validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₈N₂O₃).
- HPLC-PDA : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm.
Q. How does the tetrahydropyran group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The tetrahydropyran ring enhances steric protection of the oxygen-aniline linkage, reducing hydrolysis rates. Accelerated stability studies (40°C/75% RH for 4 weeks) in buffered solutions (pH 1–9) reveal degradation <5% in neutral conditions but >15% under strongly acidic/basic conditions due to ether cleavage . Storage recommendations: desiccated at –20°C in amber vials to prevent photodegradation.
Advanced Research Questions
Q. What computational strategies predict regioselectivity in further functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites on the aniline ring. The para-position to the methoxy group (C4) is most reactive toward electrophilic substitution, as shown by Fukui indices. Molecular dynamics simulations (e.g., in Schrödinger Suite) model steric effects from the tetrahydropyran group, guiding catalyst selection for cross-coupling reactions .
Q. How can contradictions in reported reactivity profiles of similar tetrahydropyran-aniline derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., oxidative stability vs. reductive cleavage) arise from substituent electronic effects. Systematic comparison using Hammett plots (σ⁺ values) and controlled experiments under standardized conditions (e.g., O₂ vs. N₂ atmosphere) clarifies mechanisms. For example, electron-withdrawing groups on the tetrahydropyran ring increase resistance to oxidation .
Q. What role does this compound play in designing enzyme inhibitors, and how is activity validated?
- Methodological Answer : The aniline moiety acts as a pharmacophore for targeting tyrosine kinase domains, while the tetrahydropyran group improves solubility. In vitro assays (e.g., fluorescence polarization for IC₅₀ determination) and X-ray crystallography of inhibitor-enzyme complexes validate binding modes. Dose-response studies in cell lines (e.g., HEK293) assess cytotoxicity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
